
Biotin-VAD-FMK
Overview
Description
Biotin-Valine-Alanine-Aspartate-Fluoromethylketone (Biotin-VAD-FMK) is a cell-permeable, irreversible biotin-labeled pan-caspase inhibitor. It is widely used in biochemical research to identify active caspases in cell lysates. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation .
Mechanism of Action
Target of Action
Biotin-VAD-FMK is primarily a pan-caspase inhibitor . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .
Mode of Action
This compound acts as an irreversible inhibitor of caspases . It covalently binds to the active cavity of a wide spectrum of active caspases . This binding inhibits the activity of caspases, thereby preventing the execution of apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptotic pathway . By inhibiting caspases, this compound prevents the cascade of proteolytic activity that leads to apoptosis, or programmed cell death .
Pharmacokinetics
This compound is cell-permeable , which allows it to enter cells and interact with intracellular caspases . It is supplied in DMSO , which can facilitate its entry into cells.
Result of Action
The inhibition of caspases by this compound results in the suppression of apoptosis . This can lead to the survival of cells that would otherwise undergo programmed cell death. In addition, this compound has been found to inhibit TNFα-mediated apoptosis in vitro and is immunosuppressive, inhibiting T cell proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and storage conditions . It is recommended to store this compound at -20°C under desiccating conditions . Before use, it should be allowed to equilibrate to room temperature for at least 1 hour .
Biochemical Analysis
Biochemical Properties
Biotin-VAD-FMK is an irreversible inhibitor of caspases . It interacts with these enzymes, inhibiting their activity and thereby influencing biochemical reactions. For instance, it inhibits TNFα-mediated apoptosis in vitro .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting T cell proliferation . This product also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits caspase-3-like activity in a dose-dependent manner in hepatocytes stimulated with TNF-α and ActD .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. It has been observed that this product has a high degree of stability and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, there may be toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-Valine-Alanine-Aspartate-Fluoromethylketone is synthesized through a series of peptide coupling reactions. The synthesis involves the following steps:
Peptide Coupling: The amino acids valine, alanine, and aspartate are sequentially coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Biotinylation: The N-terminal of the peptide is biotinylated using biotin-N-hydroxysuccinimide ester.
Fluoromethylketone Addition: The C-terminal of the peptide is modified with a fluoromethylketone group to form the final compound.
Industrial Production Methods
Industrial production of Biotin-Valine-Alanine-Aspartate-Fluoromethylketone follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity (>95%) of the final product .
Chemical Reactions Analysis
Types of Reactions
Biotin-Valine-Alanine-Aspartate-Fluoromethylketone primarily undergoes the following types of reactions:
Covalent Binding: It covalently binds to the active site of caspases, inhibiting their activity.
Hydrolysis: The ester bonds in the peptide can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Covalent Binding: This reaction occurs under physiological conditions (pH 7.4, 37°C) in the presence of active caspases.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can hydrolyze the ester bonds in the peptide.
Major Products Formed
Covalent Binding: The major product is the caspase-Biotin-Valine-Alanine-Aspartate-Fluoromethylketone complex.
Hydrolysis: The major products are the individual amino acids and biotin.
Scientific Research Applications
Biotin-Valine-Alanine-Aspartate-Fluoromethylketone has numerous applications in scientific research:
Chemistry: Used as a probe to study enzyme kinetics and inhibition.
Biology: Employed to identify and quantify active caspases in cell lysates.
Medicine: Utilized in apoptosis research to understand the mechanisms of cell death in diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting caspases .
Comparison with Similar Compounds
Biotin-Valine-Alanine-Aspartate-Fluoromethylketone is unique due to its biotin label and irreversible binding to caspases. Similar compounds include:
Z-Valine-Alanine-Aspartate-Fluoromethylketone: Lacks the biotin label, making it less suitable for detection assays.
Biotin-Valine-Aspartate-Fluoromethylketone: Similar but lacks the alanine residue, which may affect its binding affinity and specificity
Properties
IUPAC Name |
methyl (3S)-3-[[(2S)-2-[[(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49FN6O8S/c1-17(2)26(29(43)33-18(3)28(42)34-19(21(38)15-31)14-25(41)45-4)36-24(40)12-6-5-9-13-32-23(39)11-8-7-10-22-27-20(16-46-22)35-30(44)37-27/h17-20,22,26-27H,5-16H2,1-4H3,(H,32,39)(H,33,43)(H,34,42)(H,36,40)(H2,35,37,44)/t18-,19-,20-,22-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQLQMKJGYKHCT-VRKQFSAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49FN6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] benzoate](/img/structure/B1663236.png)
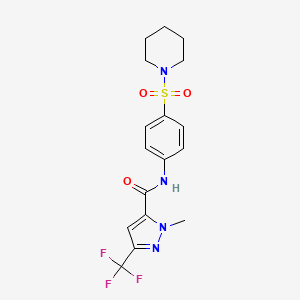
![ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B1663238.png)
![4-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)

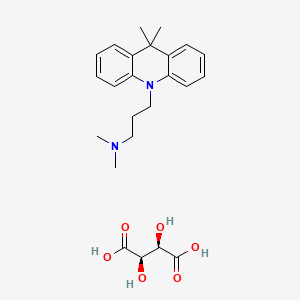

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)
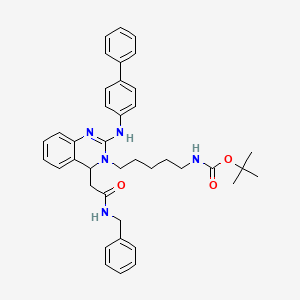
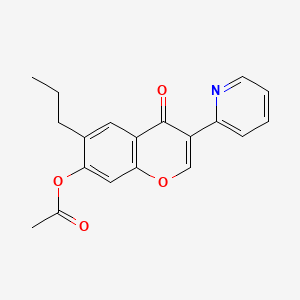
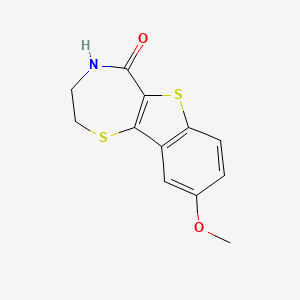
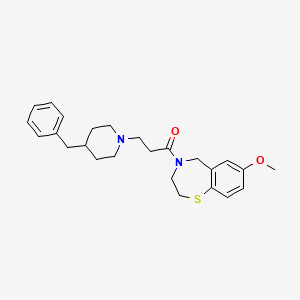

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)
